molecular formula C18H21O21Y B1213043 Yttrium citrate CAS No. 18404-01-8

Yttrium citrate

货号: B1213043
CAS 编号: 18404-01-8
分子量: 662.3 g/mol
InChI 键: NOYHHKBOLBIMAR-UHFFFAOYSA-K
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Yttrium citrate, also known as this compound, is a useful research compound. Its molecular formula is C18H21O21Y and its molecular weight is 662.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Medical Imaging

Positron Emission Tomography (PET) Imaging
Yttrium isotopes, particularly 90Y^{90}\text{Y} and 86Y^{86}\text{Y}, are utilized as radiotracers in PET imaging. The coordination chemistry of yttrium allows for the formation of stable complexes with various ligands, enhancing its utility in medical diagnostics. The ability to form these complexes enables the effective labeling of biomolecules for imaging purposes, providing insights into metabolic processes and disease states in vivo .

Hyperpolarized Magnetic Resonance Imaging (MRI)
Recent advancements have highlighted the potential of yttrium isotopes in hyperpolarized MRI, a technique that significantly enhances the sensitivity and resolution of MRI scans. The use of yttrium in this context is still emerging but shows promise for improving diagnostic capabilities in oncology and other fields .

Therapeutic Applications

Radiosynoviorthesis
One of the most significant therapeutic applications of yttrium citrate is in radiosynoviorthesis, particularly using 90Y^{90}\text{Y} for treating chronic synovitis. This procedure involves intra-articular injection of this compound to induce localized radiation therapy, resulting in coagulation necrosis of synovial tissue. Studies have demonstrated its efficacy in alleviating symptoms associated with refractory knee synovitis, showing improvement in patient-reported outcomes .

Case Study: Efficacy in Chronic Synovitis
An observational study involving 32 patients treated with 90Y^{90}\text{Y} this compound reported significant therapeutic benefits. The study correlated the improvement with various etiologies and radiological findings, suggesting that this compound can optimize treatment protocols for chronic joint conditions .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of yttrium hydroxide with citric acid or its salts. Various studies have characterized the compound through thermogravimetric analysis and particle size distribution assessments. For instance, one study reported that after a synthesis period of 48 hours at elevated temperatures, the resulting this compound exhibited a mixture of monohydrate and dihydrate forms .

Table 1: Characteristics of this compound Samples

Sample No.Synthesis Time (hours)Carbon Content (%)Hydrogen Content (%)Particle Size Distribution
1624.32.370.1 - 0.9 µm (45%), >0.9 µm (55%)
212DecreasingStabilizingSimilar distribution
348IncreasingCorresponding to dihydrateMixture observed

化学反应分析

Hydrothermal Transformation of Yttrium Hydroxide

Yttrium citrate forms via solid-state transformation of freshly precipitated yttrium hydroxide (Y OH 3\text{Y OH }_3) in sodium citrate solutions under hydrothermal conditions:

Y OH 3(am)+Cit3YCitnH2O+3OH(pKI=11.77)\text{Y OH }_3(\text{am})+\text{Cit}^{3-}\rightarrow \text{YCit}\cdot n\text{H}_2\text{O}+3\text{OH}^-\quad (pK_I=11.77)

Key conditions :

  • Temperature: 100–120°C

  • Reaction time: 72 hours for dihydrate formation

  • Sodium citrate concentration: 0.1–0.3 mol/dm³

Kinetic stages :

  • Adsorption phase (0–24 hours) : Citrate ions adsorb onto Y OH 3\text{Y OH }_3 surfaces .

  • Crystallization (24–72 hours) : Amorphous Y OH 3\text{Y OH }_3 converts to crystalline this compound dihydrate (YCit2H2O\text{YCit}\cdot 2\text{H}_2\text{O}) .

Reaction with Basic Yttrium Carbonate

Alternative synthesis involves basic yttrium carbonate (Y2(CO3)3Y OH 3\text{Y}_2(\text{CO}_3)_3\cdot \text{Y OH }_3) in citric acid:

Y2(CO3)3Y OH 3+C6H8O7YCit2H2O+CO2+H2O\text{Y}_2(\text{CO}_3)_3\cdot \text{Y OH }_3+\text{C}_6\text{H}_8\text{O}_7\rightarrow \text{YCit}\cdot 2\text{H}_2\text{O}+\text{CO}_2+\text{H}_2\text{O}

Findings :

  • Initial 24 hours: Carbonate transforms to crystalline Y OH 3\text{Y OH }_3 .

  • After 72 hours: Full conversion to YCit2H2O\text{YCit}\cdot 2\text{H}_2\text{O} .

Thermal Decomposition Reactions

Thermogravimetric analysis (TGA) reveals a six-stage decomposition process for amorphous this compound :

StageTemperature Range (°C)ProcessMass Loss (%)
125–120Loss of adsorbed water4–5%
2120–225Release of crystallization water8–10%
3225–408Dehydration of citrate ligands15–18%
4408–637Oxidation to Y2O3\text{Y}_2\text{O}_320–22%
5637–800Decomposition of residual sodium carbonate5–7%

Final product : Yttrium oxide (Y2O3\text{Y}_2\text{O}_3) with trace sodium carbonate .

pH-Dependent Stability

This compound stability dominates over Y OH 3\text{Y OH }_3 in citrate solutions above pH 4.5 due to:

pH=13(pKYCitlog[Cit3])(pKYCit=11.03)\text{pH}=\frac{1}{3}\left(pK_{\text{YCit}}-\log[\text{Cit}^{3-}]\right)\quad (pK_{\text{YCit}}=11.03)

Critical thresholds :

  • Below pH 4.5: Y OH 3\text{Y OH }_3 precipitates .

  • Above pH 4.5: YCitnH2O\text{YCit}\cdot n\text{H}_2\text{O} remains stable .

Comparative Analysis of Hydrates

PropertyAmorphous Monohydrate Crystalline Dihydrate
Synthesis Time72 hours72 hours
Dehydration Onset (°C)120100
Residual Mass at 800°C41% Y2O3\text{Y}_2\text{O}_348% Y2O3\text{Y}_2\text{O}_3

属性

CAS 编号

18404-01-8

分子式

C18H21O21Y

分子量

662.3 g/mol

IUPAC 名称

2-(carboxymethyl)-2,4-dihydroxy-4-oxobutanoate;yttrium(3+)

InChI

InChI=1S/3C6H8O7.Y/c3*7-3(8)1-6(13,5(11)12)2-4(9)10;/h3*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;;;+3/p-3

InChI 键

NOYHHKBOLBIMAR-UHFFFAOYSA-K

SMILES

C(C(=O)O)C(CC(=O)O)(C(=O)[O-])O.C(C(=O)O)C(CC(=O)O)(C(=O)[O-])O.C(C(=O)O)C(CC(=O)O)(C(=O)[O-])O.[Y+3]

规范 SMILES

C(C(=O)O)C(CC(=O)O)(C(=O)[O-])O.C(C(=O)O)C(CC(=O)O)(C(=O)[O-])O.C(C(=O)O)C(CC(=O)O)(C(=O)[O-])O.[Y+3]

Key on ui other cas no.

63938-20-5

同义词

yttrium citrate
yttrium-90 citrate

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。